molecular formula C45H54O22 B15095372 Brachyside heptaacetate

Brachyside heptaacetate

Cat. No.: B15095372
M. Wt: 946.9 g/mol
InChI Key: MSJUZWZZISHWKL-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Brachyside heptaacetate involves the acetylation of brachyside, a natural glycoside. The reaction typically uses acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Brachyside heptaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide.

Major Products:

Scientific Research Applications

Brachyside heptaacetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Brachyside heptaacetate involves its interaction with specific molecular targets. It can modulate various biochemical pathways, including:

Comparison with Similar Compounds

Properties

Molecular Formula

C45H54O22

Molecular Weight

946.9 g/mol

IUPAC Name

[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate

InChI

InChI=1S/C45H54O22/c1-22-38(61-26(5)49)40(62-27(6)50)43(64-29(8)52)45(58-22)67-41-39(66-37(53)16-13-30-12-15-33(59-24(3)47)35(20-30)60-25(4)48)36(21-57-23(2)46)65-44(42(41)63-28(7)51)56-18-17-31-11-14-32(54-9)34(19-31)55-10/h11-16,19-20,22,36,38-45H,17-18,21H2,1-10H3/b16-13+

InChI Key

MSJUZWZZISHWKL-DTQAZKPQSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)OC)OC)COC(=O)C)OC(=O)/C=C/C4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)OC)OC)COC(=O)C)OC(=O)C=CC4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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